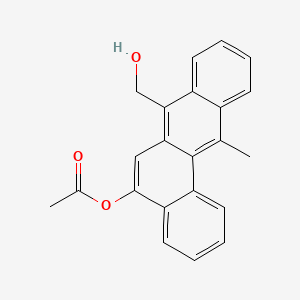![molecular formula C19H22N2 B13953835 1-(5h-Dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-2-amine CAS No. 63918-76-3](/img/structure/B13953835.png)
1-(5h-Dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-2-amine is a tricyclic compound with a seven-membered ring structure. It is known for its significant pharmacological properties and is used as an intermediate in the synthesis of various medicinal compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-2-amine typically involves the reaction of 5H-dibenzo[b,f]azepine with N,N-dimethylpropan-2-amine under specific conditions. One common method includes the use of a base such as sodium hydride in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
1-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Thionyl chloride in anhydrous conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound .
Applications De Recherche Scientifique
1-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of advanced materials and polymers
Mécanisme D'action
The mechanism of action of 1-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. It modulates the activity of these targets, leading to various pharmacological effects. The compound’s structure allows it to fit into the active sites of these targets, thereby influencing their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Desipramine: A tricyclic antidepressant with a similar structure but different functional groups.
Clomipramine: Another tricyclic antidepressant with additional chlorine atoms in its structure.
Iminostilbene: A basic tricyclic amine used in the synthesis of anticonvulsant drugs
Uniqueness
1-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-2-amine is unique due to its specific substitution pattern and the presence of the dimethylamino group, which imparts distinct pharmacological properties compared to other similar compounds .
Propriétés
Numéro CAS |
63918-76-3 |
|---|---|
Formule moléculaire |
C19H22N2 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
1-benzo[b][1]benzazepin-11-yl-N,N-dimethylpropan-2-amine |
InChI |
InChI=1S/C19H22N2/c1-15(20(2)3)14-21-18-10-6-4-8-16(18)12-13-17-9-5-7-11-19(17)21/h4-13,15H,14H2,1-3H3 |
Clé InChI |
BSZNQHDGIACTOZ-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1C2=CC=CC=C2C=CC3=CC=CC=C31)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




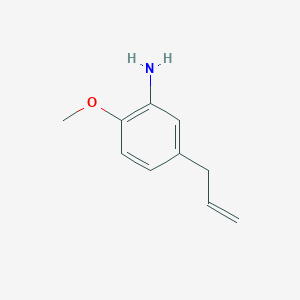


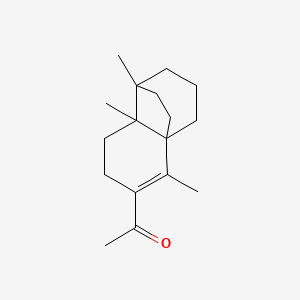

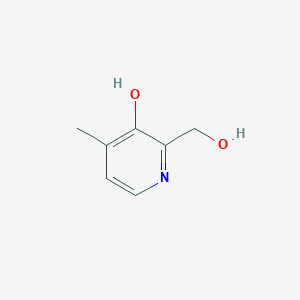
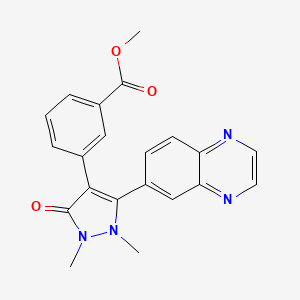
![8-Benzyl-2-isopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13953830.png)
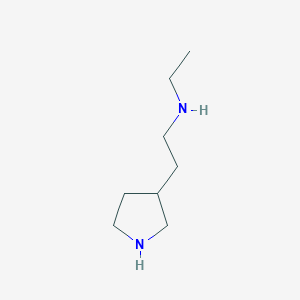
![3,5-Diiodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13953837.png)

